[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid
Description
Structural Significance of Spiro[chromene-cyclohexan] Hybrid Architectures
The spiro[chromene-cyclohexan] core in [(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid introduces several critical features:
- Conformational Rigidity : The spiro junction at the chromene-cyclohexan interface restricts rotational freedom, reducing entropy penalties during target binding. This rigidity enhances selectivity, as demonstrated by spiro-pyrrolopyridazine derivatives (e.g., SPP10), which exhibit nanomolar IC50 values against EGFR kinase.
- Stereochemical Diversity : The cyclohexane ring’s chair conformation creates distinct axial and equatorial substituent orientations, enabling fine-tuning of steric and electronic interactions. For instance, molecular docking studies of SPP10 revealed that thienyl and phenyl groups at specific positions optimize binding to EGFR’s ATP pocket.
- Enhanced Solubility and Permeability : The nonplanar structure improves aqueous solubility compared to purely aromatic systems, while the chromene moiety’s moderate lipophilicity facilitates membrane penetration.
Table 1 : Comparative Bioactivity of Spirocyclic Analogues
*Hypothetical data included for structural comparison.
The acetic acid moiety at the 6-position of the chromene ring further modulates bioactivity. By introducing a carboxylate group, the compound gains potential for ionic interactions with lysine or arginine residues in enzymatic active sites, akin to NSAIDs targeting cyclooxygenase.
Evolutionary Context of Acetic Acid-Functionalized Chromones in Drug Design
The integration of acetic acid into chromone-based pharmacophores represents a strategic evolution in optimizing drug-like properties:
- Historical Precedents : Early chromones, such as flavones and isoflavones, demonstrated anti-inflammatory and antioxidant activities but suffered from poor bioavailability. Functionalization with carboxylic acid groups (e.g., cromoglicic acid) improved solubility and enabled inhalation therapies for asthma.
- Mechanistic Advancements : Acetic acid derivatives enhance target engagement through dual mechanisms:
- Acid-Base Interactions : The deprotonated carboxylate forms salt bridges with cationic residues, as seen in metalloproteinase inhibitors.
- Prodrug Potential : Esterification of the acetic acid group (e.g., ethyl ester prodrugs) can improve oral absorption, with subsequent hydrolysis releasing the active compound.
- Case Studies :
Synthetic Pathways :
The synthesis of this compound typically involves:
Properties
IUPAC Name |
2-(4-oxospiro[3H-chromene-2,1'-cyclohexane]-6-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c17-13-9-16(6-2-1-3-7-16)21-14-5-4-11(8-12(13)14)20-10-15(18)19/h4-5,8H,1-3,6-7,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVARIMZVITILK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-6-yl)oxy]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a condensation reaction between a phenol derivative and an aldehyde under acidic conditions.
Spirocyclization: The chromene intermediate undergoes a spirocyclization reaction with a cyclohexanone derivative in the presence of a base to form the spiro compound.
Introduction of the Oxo Group: The oxo group is introduced via an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.
Attachment of the Acetic Acid Moiety: The final step involves the esterification of the spiro compound with acetic anhydride or acetyl chloride under acidic conditions to yield [(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-6-yl)oxy]acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-6-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity and properties.
Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alcohols, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that [(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid may exhibit a range of biological activities. Preliminary studies suggest potential interactions with various biological targets, including:
- Antioxidant Activity : The compound may possess radical scavenging abilities, making it relevant in the development of antioxidant therapies.
- Antimicrobial Properties : Initial findings suggest potential efficacy against certain microbial strains.
- Anti-inflammatory Effects : The structural components may contribute to anti-inflammatory activities, warranting further investigation.
Further studies are necessary to elucidate these activities and their mechanisms of action fully.
Therapeutic Applications
The therapeutic applications of this compound are diverse:
- Medicinal Chemistry : The compound's unique structure allows for modifications that can enhance its pharmacokinetic properties.
- Drug Development : Given its potential biological activities, it is being investigated as a lead compound for developing new therapeutic agents targeting oxidative stress-related diseases and infections.
The ongoing research into this compound focuses on:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.
- Clinical Trials : Evaluating its safety and efficacy in clinical settings.
- Derivatives Development : Synthesizing derivatives to enhance desired biological activities while minimizing side effects.
Mechanism of Action
The mechanism of action of [(4-Oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-6-yl)oxy]acetic acid involves its interaction with specific molecular targets. The oxo and acetic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The spiro structure may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogs, emphasizing differences in core rings, substituents, and pharmacological relevance:
Pharmacological and Physicochemical Properties
Enzyme Inhibition
- The target compound’s spirocyclic framework mimics retinoic acid metabolites, enabling competitive inhibition of CYP26A1, a key enzyme in retinoid catabolism. Its potency is comparable to azole-based inhibitors like talarazole (IC₅₀ ~14 nM for analog compound 10 in ) .
- Methyl-substituted analogs (e.g., CAS 1217670-03-5) show enhanced lipophilicity (logP ~2.5) but reduced aqueous solubility, limiting bioavailability .
Solubility and Bioavailability
- Acetic acid position : The 6-yl substitution in the target compound improves hydrogen bonding with polar enzyme pockets compared to 7-yl derivatives (e.g., ) .
- Cyclohexane vs. cyclopropane spiro rings : The cyclohexane moiety in the target compound reduces ring strain, enhancing conformational stability over cyclopropane-containing analogs () .
Biological Activity
[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid is a complex organic compound characterized by its unique spiro structure, which integrates a chromene moiety with a cyclohexane ring. This compound has drawn attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antioxidant properties.
- Molecular Formula : C₁₆H₁₈O₅
- Molecular Weight : Approximately 290 g/mol
- Structural Characteristics : The presence of an oxo group and an acetic acid functionality enhances its reactivity and potential for various applications in biochemistry.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, spiro compounds have been evaluated using the DPPH assay, demonstrating their ability to scavenge free radicals effectively . The specific antioxidant activity of this compound remains to be thoroughly quantified but is expected to be substantial based on structural analogs.
2. Anti-inflammatory Effects
Initial studies suggest that this compound may possess anti-inflammatory activity. A comparative analysis with known anti-inflammatory agents like curcumin indicated that certain derivatives of chromene structures showed enhanced activity . Further exploration into the mechanisms of action is warranted to confirm these effects.
3. Anticancer Potential
The anticancer properties of related chromene compounds have been documented, with some exhibiting significant cytotoxic effects against various cancer cell lines. For example, derivatives similar to this compound have shown promise against colon cancer cells (HT-29) and leukemia cells (K562) . The specific efficacy of this compound on cancer cell lines requires further investigation.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods that yield different derivatives with potentially enhanced biological activities. The synthesis often involves multicomponent reactions that integrate chromene derivatives with other functional groups under specific conditions to optimize yield and purity .
Comparative Analysis with Similar Compounds
A comparative table highlights the biological activities of structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-Oxo-chromene | C₉H₆O₂ | Simple chromene structure | Antioxidant |
| 4-Hydroxycoumarin | C₉H₈O₃ | Hydroxylated derivative | Anticoagulant |
| 7-Hydroxyflavone | C₁₅H₁₂O₃ | Flavonoid structure | Antimicrobial |
| 5-Methoxyflavone | C₁₅H₁₂O₄ | Methoxylated flavonoid | Anti-inflammatory |
The unique spiro configuration of this compound may confer distinct biological properties not found in simpler analogs, emphasizing the need for further research into its therapeutic potential.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of chromene derivatives:
- Study on Anti-inflammatory Activity : A recent study indicated that certain chromeno β-lactam hybrids exhibited a higher anti-inflammatory ratio compared to traditional agents like dexamethasone .
- Anticancer Studies : Research involving novel 2-Oxo-N'-2-oxoindolin-3-ylidene derivatives showed significant activity against cancer cell lines, suggesting a potential pathway for further exploration of this compound in cancer treatment .
Q & A
Q. What synthetic strategies are commonly employed to synthesize [(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid?
The synthesis typically involves multi-step protocols starting with the formation of the spirochromene core. A common approach includes:
- Condensation reactions between substituted phenols and cyclohexanone derivatives under basic conditions (e.g., sodium ethoxide) to form the spirocyclic structure .
- Oxyacetic acid sidechain introduction via nucleophilic substitution or coupling reactions, often using bromoacetic acid derivatives under reflux conditions .
- Purification via silica gel column chromatography with gradients of n-hexane/ethyl acetate (8:2) to isolate the target compound .
Q. How is the structural integrity and purity of the compound validated in academic research?
- 1H NMR spectroscopy in CDCl₃ or DMSO-d₆ is used to confirm regiochemistry and substitution patterns, with characteristic shifts for the spirocyclic oxygen (δ 4.2–4.5 ppm) and acetic acid moiety (δ 3.8–4.1 ppm) .
- High-Performance Liquid Chromatography (HPLC) with UV detection ensures >95% purity, critical for biological assays .
- Elemental analysis (C, H, N) validates empirical formula consistency .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for spirocycle formation .
- Catalyst screening : Lewis acids like BF₃·Et₂O improve cyclization efficiency .
- Temperature control : Maintaining 80–100°C during oxyacetic acid coupling minimizes side-product formation .
- Real-time monitoring : TLC or in-situ IR spectroscopy helps track intermediate conversions .
Q. How should contradictions in biological activity data (e.g., cytotoxicity vs. neuroprotection) be resolved?
- Dose-response profiling : Establish IC₅₀ values across multiple cell lines (e.g., MCF-7, SH-SY5Y) to differentiate tissue-specific effects .
- Assay standardization : Use orthogonal methods (e.g., MTT assay for cytotoxicity and ROS scavenging for neuroprotection) to validate results .
- Metabolite analysis : LC-MS can identify bioactive degradation products that may confound interpretations .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
- Analog synthesis : Modify the cyclohexane ring (e.g., introduce tert-butyl groups) or acetic acid chain (e.g., esterification) to assess functional group contributions .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like CYP26A1, a cytochrome P450 enzyme implicated in retinoid metabolism .
- In vitro enzyme assays : Measure inhibition constants (Kᵢ) for acetylcholinesterase (AChE) or cyclooxygenase (COX) to correlate structural features with activity .
Q. How can researchers investigate the compound’s mechanism of action in enzymatic systems?
- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics to immobilized enzymes (e.g., AChE) .
- Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .
- X-ray crystallography : Resolve co-crystal structures to identify critical binding residues in the enzyme active site .
Q. What strategies address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models using LC-MS/MS .
- Prodrug design : Modify the acetic acid moiety to esters (e.g., isopropyl) to enhance membrane permeability .
- Toxicogenomics : RNA-seq analysis of liver/kidney tissues identifies off-target effects that may limit in vivo utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
